methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Description
Methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Methyl compounds similar to the queried chemical have been extensively utilized in the preparation of heterocyclic systems. For instance, methyl compounds have served as reagents in the synthesis of various heterocyclic structures, such as pyridopyrimidinones, pyrimidopyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones. The removal of protective groups from these compounds has enabled the selective production of amino-substituted heterocycles, demonstrating the compounds' utility in synthesizing structurally diverse heterocycles with potential pharmacological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antitumor Activity
Compounds structurally related to the queried chemical have been investigated for their antitumor activities. For example, bis-s-triazole sulfanylacetic acids and their derivatives have been synthesized and evaluated for in vitro antitumor activity against various cell lines. This research underscores the potential of such compounds in the design and development of new antitumor agents, highlighting their significance in medicinal chemistry and oncology research (Hu, Hou, Xie, & Huang, 2008).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of triazole derivatives have been explored, indicating the broad spectrum of biological activities that these compounds possess. Such studies are crucial for the discovery of new antimicrobial agents in the face of rising antibiotic resistance, demonstrating the compound's applicability in addressing global health challenges (Dave, Purohit, Akbari, & Joshi, 2007).
Supramolecular Structures
Research on substituted benzoates, including compounds with structural similarities to the queried chemical, has contributed to the understanding of supramolecular structures through hydrogen bonding. Such studies not only offer insights into the molecular basis of compound interactions but also have implications for the design of molecular materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Properties
IUPAC Name |
methyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-22(30)18-9-11-19(12-10-18)24-21(29)16-32-23-26-25-20(15-17-7-3-2-4-8-17)28(23)27-13-5-6-14-27/h2-14H,15-16H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSAHFYBWDYHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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